molecular formula C8H6F2N2O3S B12871033 2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide

2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide

Cat. No.: B12871033
M. Wt: 248.21 g/mol
InChI Key: COGULEGZLCPNEJ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide is a chemical compound with the molecular formula C8H5F2NO2S. It is a member of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science. This compound is particularly interesting due to its potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide typically involves the condensation of 2-aminophenol with difluoromethyl sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted benzoxazole derivatives .

Scientific Research Applications

2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide is unique due to its difluoromethyl group, which imparts distinct chemical and biological properties. The presence of the sulfonamide group also enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C8H6F2N2O3S

Molecular Weight

248.21 g/mol

IUPAC Name

2-(difluoromethyl)-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C8H6F2N2O3S/c9-7(10)8-12-5-2-1-4(16(11,13)14)3-6(5)15-8/h1-3,7H,(H2,11,13,14)

InChI Key

COGULEGZLCPNEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)OC(=N2)C(F)F

Origin of Product

United States

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